molecular formula C7H9NO<br>H2NC6H4OCH3<br>C7H9NO B042471 p-Anisidine CAS No. 104-94-9

p-Anisidine

Cat. No. B042471
CAS RN: 104-94-9
M. Wt: 123.15 g/mol
InChI Key: BHAAPTBBJKJZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04281112

Procedure details

If colour bases which are obtained by coupling 4-anisidine to 1,3,3,5-tetramethyl-2-methylene-indoline, 5-chloro-1,3,3-trimethyl-2-methylene-indoline, 5-methoxy-1,3,3-trimethyl-2-methylene-indoline or 5-ethoxy-1,3,3-trimethyl-2-methylene-indoline are used instead of the colour base obtained from 4-anisidine and 1,3,3-trimethyl-2-methylene-indoline and the procedure is otherwise the same, valuable cationic hydrazone dyestuffs are likewise obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-ethoxy-1,3,3-trimethyl-2-methylene-indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][C:16](C)=[CH:17][CH:18]=2)[C:13]([CH3:22])([CH3:21])[C:12]1=[CH2:23].ClC1C=C2C(=CC=1)N(C)C(=C)C2(C)C.COC1C=C2C(=CC=1)N(C)C(=C)C2(C)C.C(OC1C=C2C(=CC=1)N(C)C(=C)C2(C)C)C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH3:21])([CH3:22])[C:12]1=[CH2:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(C2=CC(=CC=C12)C)(C)C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
Step Five
Name
5-ethoxy-1,3,3-trimethyl-2-methylene-indoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C2C(C(N(C2=CC1)C)=C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
If colour bases which are obtained

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N
Name
Type
product
Smiles
CN1C(C(C2=CC=CC=C12)(C)C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04281112

Procedure details

If colour bases which are obtained by coupling 4-anisidine to 1,3,3,5-tetramethyl-2-methylene-indoline, 5-chloro-1,3,3-trimethyl-2-methylene-indoline, 5-methoxy-1,3,3-trimethyl-2-methylene-indoline or 5-ethoxy-1,3,3-trimethyl-2-methylene-indoline are used instead of the colour base obtained from 4-anisidine and 1,3,3-trimethyl-2-methylene-indoline and the procedure is otherwise the same, valuable cationic hydrazone dyestuffs are likewise obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-ethoxy-1,3,3-trimethyl-2-methylene-indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][C:16](C)=[CH:17][CH:18]=2)[C:13]([CH3:22])([CH3:21])[C:12]1=[CH2:23].ClC1C=C2C(=CC=1)N(C)C(=C)C2(C)C.COC1C=C2C(=CC=1)N(C)C(=C)C2(C)C.C(OC1C=C2C(=CC=1)N(C)C(=C)C2(C)C)C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH3:21])([CH3:22])[C:12]1=[CH2:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(C2=CC(=CC=C12)C)(C)C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(C(N(C2=CC1)C)=C)(C)C
Step Five
Name
5-ethoxy-1,3,3-trimethyl-2-methylene-indoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C2C(C(N(C2=CC1)C)=C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
If colour bases which are obtained

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N
Name
Type
product
Smiles
CN1C(C(C2=CC=CC=C12)(C)C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.